2-(3-羟基-4-硝基苯基)乙酸乙酯

描述

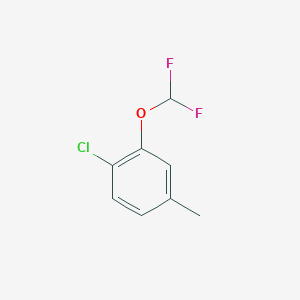

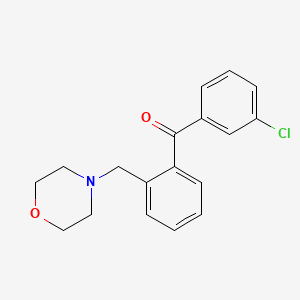

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, also known as ENPA, is an organic compound used for scientific research applications. It is a derivative of nitrophenol and is used as an intermediate in the synthesis of other compounds. ENPA has a variety of biochemical and physiological effects and has been studied for its potential applications in laboratory experiments.

科学研究应用

环状羟肟酸和内酰胺的合成

2-硝基苯基草酸乙酯及其衍生物用于催化氢化反应,生成环状羟肟酸和内酰胺。这些化合物很重要,因为它们存在于禾本科植物中。该过程涉及还原环化和酰基迁移,然后在特定条件下进行内酯化和开环 (Hartenstein & Sicker, 1993)。

羟肟酸和尿素的合成

2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯是一种相关化合物,用于洛森重排,从羧酸合成羟肟酸和尿素。该工艺以在较温和的条件下不发生外消旋而获得良好的收率而著称,并且由于副产物的可回收性,它对环境友好且具有成本效益 (Thalluri, Manne, Dev, & Mandal, 2014)。

酯水解的一般碱催化

在酯水解的研究中,2-硝基苯基乙酸乙酯等化合物被用作模型来理解一般碱催化。这项研究提供了对酯水解机理的见解,这对于理解化学和酶促过程都很重要 (Bender & Turnquest, 1957)。

碱不稳定羧基保护基的开发

有机合成中羧基官能团的新保护基的开发通常采用2-硝基苯基乙酸乙酯等衍生物。这些发展对于复杂有机分子的合成至关重要 (Robles, Pedroso, & Grandas, 1993)。

羟基官能团的保护

2-硝基苯基乙酸乙酯等化合物用于合成有机化学中的羟基官能团保护。保护基团可以选择性地去除,而不影响其他常见的保护基团,这使得它们在复杂合成中很有用 (Daragics & Fügedi, 2010)。

耐水固体酸催化

在催化领域,2-硝基苯基乙酸乙酯的衍生物用于研究在过量水存在下的酯水解。这项研究对于理解和开发耐水固体酸催化剂至关重要 (Kimura, Nakato, & Okuhara, 1997)。

作用机制

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially leading to changes in cellular function .

Biochemical Pathways

It’s likely that the compound interacts with multiple pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

It’s likely that the compound has a variety of effects, depending on its targets and the specific cellular context .

属性

IUPAC Name |

ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWXFRNYIQACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)

![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)

![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)